Difructose anhydride IV

Description

Overview of Difructose Anhydrides (DFAs) and their Distinctive Structures

Difructose anhydrides are a family of non-reducing, cyclic disaccharides composed of two fructose (B13574) molecules. nih.govresearchgate.net These compounds are characterized by the formation of two reciprocal glycosidic linkages between the fructose units, resulting in a stable, tricyclic core structure. nih.govcsic.es DFAs are primarily synthesized from fructans—polymers of fructose—such as inulin (B196767) and levan (B1592505), through the action of specific microbial enzymes called fructan fructotransferases. researchgate.netnih.gov

There are several types of DFAs, distinguished by the specific linkages between their constituent fructose monomers. researchgate.net The main enzymatically produced DFAs include:

DFA I : Formed from inulin by DFA I-forming inulin fructotransferase (EC 4.2.2.17). researchgate.netnih.govexpasy.org

DFA III : Also formed from inulin, but by a different enzyme, DFA III-forming inulin fructotransferase (EC 4.2.2.18). researchgate.netnih.govqmul.ac.uk

DFA IV : Produced from levan by the action of levan fructotransferase (LFTase, EC 4.2.2.16). researchgate.netnih.govqmul.ac.uk

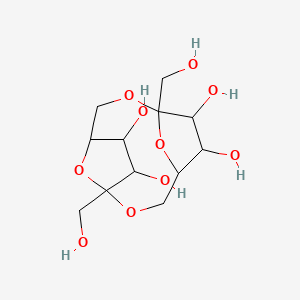

The structural distinctions among these DFAs are based on the carbon atoms involved in the glycosidic bonds. DFA IV is specifically identified as di-β-D-fructofuranose 2,6':2',6-dianhydride. qmul.ac.uk This unique linkage sets it apart from other DFAs like DFA I (α-D-fructofuranose-β-D-fructofuranose-2′,1:2,1′-dianhydride) and DFA III (α-D-fructofuranose-β-D-fructofuranose -2′,1:2,3′-dianhydride). researchgate.net

Table 1: Comparison of Major Enzymatically Produced Difructose Anhydrides

| DFA Type | Precursor Polysaccharide | Producing Enzyme (EC Number) | Linkage |

|---|---|---|---|

| DFA I | Inulin | Inulin fructotransferase (DFA I-forming) (EC 4.2.2.17) | α-D-fructofuranose-β-D-fructofuranose-2′,1:2,1′-dianhydride researchgate.net |

| DFA III | Inulin | Inulin fructotransferase (DFA III-forming) (EC 4.2.2.18) | α-D-fructofuranose-β-D-fructofuranose-2′,1:2,3′-dianhydride researchgate.net |

| DFA IV | Levan | Levan fructotransferase (DFA IV-forming) (EC 4.2.2.16) | di-β-D-fructofuranose 2,6':2',6-dianhydride qmul.ac.uk |

Significance of DFA IV in Biochemical and Biotechnological Research

DFA IV is a focal point of significant research due to its potential as a low-calorie sweetener and its beneficial physiological properties. researchgate.netscilit.com It is a colorless, odorless compound with about half the sweetness of sucrose (B13894) and does not caramelize, making it a promising food additive. researchgate.netresearchgate.net

Key areas of research significance include:

Enzymatic Production : A primary area of biotechnological research is the efficient production of DFA IV. This involves the enzymatic conversion of levan using levan fructotransferase (LFTase). researchgate.net More advanced methods focus on the direct conversion of sucrose into DFA IV. nih.gov This is achieved through a consolidated bioprocessing system using co-cultures of recombinant yeasts that secrete the necessary enzymes, levansucrase and LFTase. nih.gov Research has focused on optimizing conditions, such as sucrose concentration and cell ratios, to achieve high yields suitable for industrial application. nih.gov

Prebiotic Effects : Like other non-digestible oligosaccharides, DFA IV is studied for its prebiotic potential. nih.gov It is not digested in the upper gastrointestinal tract and can be utilized by intestinal microorganisms. oup.com This suggests it may promote the growth of beneficial gut bacteria. nih.gov

Mineral Absorption : A significant finding in biochemical research is the ability of DFA IV to enhance the absorption of minerals, particularly calcium and iron. nih.govoup.com Studies in animal models have shown that DFA IV supplementation significantly increases calcium absorption in the small intestine. oup.comtandfonline.com This effect is thought to occur through mechanisms distinct from other known absorption enhancers. oup.com

Intestinal Health : Research has explored the effects of DFA IV on intestinal function. nih.gov Studies suggest that it can improve intestinal barrier function and wound healing processes in intestinal epithelial cells. nih.gov In broiler chickens, dietary DFA-IV was found to improve the digestibility of calcium and iron and increase the expression of genes related to their absorption in the intestine. nih.gov

Historical Context of DFA IV Research and Discovery

The study of difructose anhydrides dates back to early investigations of fructose-containing carbohydrates. csic.es The enzymatic formation of DFA IV from levan was a key discovery that opened the door for more targeted research. Initial reports on the formation of a di-D-fructose dianhydride from levan by Arthrobacter ureafaciens appeared in the early 1980s. csic.es

The isolation and characterization of the enzyme responsible, levan fructotransferase (LFTase), was a critical step. Research in the late 1990s and early 2000s led to the purification and characterization of LFTase from various microbial sources, such as Arthrobacter nicotinovorans GS-9 and Arthrobacter ureafaciens K2032. researchgate.netqmul.ac.ukoup.com A soil-isolated bacterial strain, GS-9, was identified as Arthrobacter nicotinovorans and was found to produce an extracellular enzyme that converted levan into DFA IV as the main product. researchgate.net

Subsequent biotechnological advancements focused on improving the production of DFA IV. This included cloning the genes for LFTase and expressing them in host organisms like Escherichia coli to achieve higher enzyme yields than those from the original bacteria. scilit.comoup.com This ability to mass-produce DFA IV has been crucial for enabling detailed studies into its physiological functions and potential applications. oup.com More recently, research has progressed to developing co-fermentation systems with recombinant yeasts to produce DFA IV directly from sucrose, aiming for more economically viable and industrially scalable production methods. nih.gov

Properties

IUPAC Name |

1,7-bis(hydroxymethyl)-2,8,13,14-tetraoxatricyclo[8.2.1.14,7]tetradecane-5,6,11,12-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O10/c13-3-11-10(18)8(16)6(22-11)2-20-12(4-14)9(17)7(15)5(21-12)1-19-11/h5-10,13-18H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUHBTATSZQNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)(OCC3C(C(C(O1)(O3)CO)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-42-9 | |

| Record name | Difructose anhydride IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Enzymatic Production of Difructose Anhydride Iv

Enzymatic Pathways for DFA IV Formation

The enzymatic conversion of sucrose (B13894) to DFA IV is a two-step process. First, the polysaccharide levan (B1592505) is synthesized from sucrose. Subsequently, levan is converted into DFA IV. This transformation is catalyzed by two key enzymes: levansucrase and levan fructotransferase.

Role of Levan as a Precursor Substrate

Levan is a naturally occurring fructan, a polymer of fructose (B13574) molecules, predominantly linked by β-2,6 glycosidic bonds. nih.govjmb.or.krtandfonline.comnih.gov It serves as the essential precursor for the enzymatic production of DFA IV. csic.esresearchgate.net The structure of levan, particularly its β-2,6 linkages, is critical for the action of the enzyme that produces DFA IV. nih.govjmb.or.kr While other carbohydrates can be tested as substrates, levan demonstrates a significantly higher conversion efficiency. jmb.or.kr

The efficiency of DFA IV production is influenced by the properties of the levan substrate. Research suggests that linear or low-branched levan is more suitable for conversion to DFA IV. jmb.or.kr This is because the enzyme responsible for the conversion, levan fructotransferase, is thought to be hindered by the β-2,1 branch points in the levan structure. jmb.or.kr Consequently, the degree of branching in levan can impact the final yield of DFA IV. jmb.or.kr For instance, levan produced by Pseudomonas aurantiaca S-4380, which has a low degree of branching, has been shown to yield a higher conversion to DFA IV compared to more branched levans from other microbial sources. jmb.or.kr

Levan Fructotransferase (LFTase) Catalysis Mechanism

Levan fructotransferase (LFTase), systematically known as 2→6-β-D-fructan lyase (di-β-D-fructofuranose-2,6′:2′,6-dianhydride-forming) and classified under EC 4.2.2.16, is the enzyme that catalyzes the conversion of levan into DFA IV. nih.govresearchgate.netwikipedia.orgresearchgate.net LFTase acts by cleaving the β-2,6 linkages in the levan polymer through an intramolecular transfructosylation reaction. nih.govtandfonline.com This process involves the enzyme recognizing and binding to the levan chain, cleaving a terminal di-fructose unit, and then forming two reciprocal glycosidic bonds between the fructose units to create the stable, cyclic structure of DFA IV. nih.goviucr.org

The catalytic mechanism of LFTase, a member of the glycoside hydrolase 32 (GH32) family, involves a nucleophilic attack. nih.govresearchgate.net The levan substrate binds to the active site of the enzyme, and the β-2,6-glycosidic bond is cleaved. researchgate.net This is followed by an intramolecular transfer of a fructosyl group, resulting in the formation of the dianhydride ring. nih.govjmb.or.kr Structural studies of LFTase from Arthrobacter ureafaciens have revealed a two-domain structure with an active site that specifically accommodates a difructosaccharide, a feature that is unique among GH32 proteins and crucial for its specific catalytic activity. nih.gov

Levansucrase (LSRase) Involvement in Levan Synthesis

The synthesis of the levan polymer from sucrose is catalyzed by the enzyme levansucrase (LSRase), also known as sucrose:2,6-β-D-fructan 6-β-D-fructosyltransferase (EC 2.4.1.10). tandfonline.compan.olsztyn.pl LSRase facilitates the transfructosylation of a fructose unit from a sucrose molecule to a growing levan chain, releasing glucose as a byproduct. This enzyme is produced by a variety of microorganisms, including species from the genera Bacillus, Zymomonas, and Erwinia. pan.olsztyn.pl

The action of LSRase is specific to sucrose as the fructose donor. scispace.com The enzyme catalyzes the formation of β-(2,6) linkages, creating the backbone of the levan polymer. researchgate.netpan.olsztyn.pl Some LSRases can also introduce β-(2,1) linkages, resulting in branched levan structures. jmb.or.krpan.olsztyn.pl The properties of the resulting levan, such as its molecular weight and degree of branching, can be influenced by the source of the LSRase and the reaction conditions. jmb.or.krresearchgate.net

Microbial Systems for DFA IV Production

The production of DFA IV relies on microbial systems that either naturally produce the necessary enzymes or are genetically engineered to do so. Both wild-type microorganisms and recombinant host systems have been successfully employed for this purpose.

Wild-Type Microorganism Screening and Characterization (e.g., Arthrobacter species)

Various wild-type microorganisms have been identified as producers of the enzymes required for DFA IV synthesis. Species of the genus Arthrobacter are particularly notable for their ability to produce LFTase. nih.govtandfonline.comscilit.comnih.govoup.comscirp.orgresearchgate.net For example, Arthrobacter ureafaciens and Arthrobacter nicotinovorans have been isolated from soil and characterized as efficient producers of LFTase. tandfonline.comresearchgate.netnih.gov The LFTase from A. ureafaciens K2032 has been cloned and expressed in other organisms for DFA IV production. jmb.or.krscilit.comoup.com

Screening for such microorganisms often involves cultivating them on media containing levan as the sole carbon source and then assaying for DFA IV production. tandfonline.com The production of LFTase by these wild-type strains is often inducible, meaning the enzyme is produced at significant levels only in the presence of levan. tandfonline.com

| Microorganism | Enzyme Produced | Substrate | Product | Reference |

| Arthrobacter nicotinovorans GS-9 | Levan Fructotransferase (LFTase) | Levan | DFA IV | tandfonline.comnih.gov |

| Arthrobacter ureafaciens | Levan Fructotransferase (LFTase) | Levan | DFA IV | nih.govscispace.com |

| Arthrobacter sp. H65-7 | Inulase II | Inulin (B196767) | DFA III | nih.gov |

| Bacillus subtilis | Levansucrase (LSRase) | Sucrose | Levan | pan.olsztyn.pl |

| Pseudomonas aurantiaca S-4380 | Levansucrase (LSRase) | Sucrose | Low-branched Levan | jmb.or.kr |

Recombinant Host Systems (e.g., Saccharomyces cerevisiae, Escherichia coli)

To improve the efficiency and yield of DFA IV production, recombinant DNA technology has been employed. The genes encoding LSRase and LFTase from various microorganisms have been cloned and expressed in well-characterized host organisms like Escherichia coli and Saccharomyces cerevisiae. scilit.comoup.comnih.govnih.govjmb.or.kr

Escherichia coli has been used as a host for the overexpression of LFTase from Arthrobacter ureafaciens and Arthrobacter oxydans. scilit.comnih.govoup.com This allows for the large-scale production of the enzyme, which can then be purified and used for the in vitro conversion of levan to DFA IV. nih.govoup.com Similarly, the levansucrase gene from Pseudomonas aurantiaca has been expressed in E. coli for the production of low-branched levan. jmb.or.kr While E. coli is an effective system for producing non-glycosylated proteins, its use can be limited by factors such as codon usage and the lack of post-translational modifications. jmb.or.kr

| Recombinant Host | Expressed Enzyme | Original Source of Gene | Purpose | Reference |

| Escherichia coli | Levan Fructotransferase (LFTase) | Arthrobacter ureafaciens K2032 | DFA IV production | scilit.comoup.com |

| Escherichia coli | Levan Fructotransferase (LFTase) | Arthrobacter nicotinovorans GS-9 | DFA IV production | nih.gov |

| Escherichia coli | Levansucrase (LSRase) | Pseudomonas aurantiaca S-4380 | Low-branched levan production | jmb.or.kr |

| Saccharomyces cerevisiae | Levansucrase (LSRase) | Bacillus subtilis | Direct DFA IV production from sucrose (co-fermentation) | researchgate.netnih.gov |

| Saccharomyces cerevisiae | Levan Fructotransferase (LFTase) | Arthrobacter ureafaciens | Direct DFA IV production from sucrose (co-fermentation) | researchgate.netnih.gov |

Co-fermentation and Consolidated Bioprocessing Strategies

To streamline the production of DFA IV, researchers have developed consolidated bioprocessing (CBP) systems that combine levan synthesis and its subsequent conversion into DFA IV within a single process. researchgate.netnih.gov A prominent strategy involves the co-fermentation of two different recombinant yeast strains. nih.gov In one notable study, two strains of Saccharomyces cerevisiae were engineered. researchgate.netnih.gov One strain was designed to secrete levansucrase (LSRase) from Bacillus subtilis, while the other was engineered to secrete levan fructotransferase (LFTase) from Arthrobacter ureafaciens. researchgate.netnih.gov

This co-culture approach enables the direct conversion of sucrose into DFA IV in a single fermentation vessel. nih.govresearchgate.net The LSRase-secreting yeast first converts sucrose into levan, and the LFTase-secreting yeast simultaneously converts the newly formed levan into DFA IV. researchgate.net An added benefit of using yeast is its ability to consume the glucose and fructose by-products that are released during the reactions, which can otherwise inhibit the enzymes. jmb.or.krjmb.or.kr This consolidated method represents a significant advancement over traditional multi-step enzymatic processes, promising more efficient and industrially applicable production. nih.govnih.gov

Optimization of DFA IV Production Processes

Bioreactor Design and Fermentation Parameters

The optimization of bioreactor design and fermentation conditions is critical for maximizing the yield and productivity of DFA IV. fastercapital.comalliedacademies.org Production has been successfully demonstrated at the laboratory scale in flasks and scaled up to 5-liter fermenters. nih.govnih.gov In a fermenter, key parameters such as pH, temperature, and agitation can be precisely controlled to maintain an optimal environment for both cell growth and enzymatic activity. fastercapital.com

For the co-fermentation process using recombinant yeast, maintaining optimal conditions is crucial. The LFTase from A. ureafaciens has been shown to have optimal activity at a pH of 6.0 and a temperature of 20°C. However, studies on the enzymatic conversion of levan have also been conducted at 37°C. jmb.or.kr The optimization of fermentation time is also a key factor, with studies showing significant DFA IV production after 60 to 96 hours. nih.gov Proper bioreactor design ensures efficient mass transfer, which is the uniform distribution of substrates like sucrose and intermediates like levan, allowing for consistent enzyme activity throughout the culture. fastercapital.comnih.gov

| Parameter | Optimal Range/Value | Impact on Production | Source |

|---|---|---|---|

| pH | 5.0 - 8.0 | Affects enzyme catalytic activity. LftM from Microbacterium sp. AL-210 shows a broad optimal pH range. | researchgate.net |

| Temperature | 37°C - 40°C | Influences enzyme stability and reaction rate. The Vmax for LftM was observed at 40°C. | researchgate.netjmb.or.kr |

| Fermentation Time | 60 - 96 hours | Balances the accumulation of the intermediate (levan) and its conversion to the final product (DFA IV). | nih.gov |

| LSRase:LFTase Ratio | 3:7 to 7:3 | Optimizes the synergy between the two key enzymes for direct conversion from sucrose. |

Substrate Concentration and Conversion Efficiency

Research has shown that levan from Pseudomonas aurantiaca S-4380, which has a low degree of branching (6%), gives a high conversion yield to DFA IV of 59%. jmb.or.kr In co-fermentation systems, optimizing the initial sucrose concentration is key. In one optimized process, an initial sucrose concentration of 244.7 g/L resulted in the production of 64.3 g/L of crude DFA IV, achieving a conversion yield of 52.6%. nih.govnih.gov

| Process | Substrate | Substrate Concentration | DFA IV Yield | Conversion Efficiency/Yield | Source |

|---|---|---|---|---|---|

| Co-fermentation | Sucrose | 244.7 g/L | 64.3 g/L | 52.6% | nih.govnih.gov |

| Enzymatic Conversion | Levan (from P. aurantiaca) | 5% (w/v) | Not specified | 59% | jmb.or.kr |

| Enzymatic Conversion | Levan (from Serratia levanicum) | Not specified | Not specified | 53% | jmb.or.kr |

| Enzymatic Conversion | Levan (from Zymomonas mobilis) | Not specified | Not specified | 39% | jmb.or.kr |

Genetic Engineering Approaches for Enhanced Enzyme Secretion and Activity

Genetic engineering plays a pivotal role in optimizing DFA IV production, particularly in enhancing the expression and secretion of the necessary enzymes, LSRase and LFTase. researchgate.netnih.gov Recombinant DNA technology has been used to express the genes for these enzymes, originally from bacteria like Bacillus subtilis and Arthrobacter ureafaciens, in host organisms like Saccharomyces cerevisiae and E. coli that are well-suited for industrial fermentation. nih.govresearchgate.netoup.com

A key challenge is ensuring the efficient secretion of these enzymes into the fermentation broth. nih.gov To address this, strategies such as the use of target protein-specific translational fusion partners (TFPs) have been employed. nih.gov These TFPs are specific leader peptide sequences that, when fused to the target enzyme, can significantly enhance its secretion from the host cell. nih.gov This approach has been successful in developing recombinant yeast strains that secrete high levels of LSRase (3.8 U/mL) and LFTase (16.0 U/mL) activity, which is essential for the high-titer production of DFA IV in a consolidated bioprocess. nih.gov Further genetic modifications can also focus on improving the catalytic properties of the enzymes themselves through techniques like site-directed mutagenesis to increase their activity or stability. nih.gov

Enzyme Immobilization Techniques for Improved Stability and Reusability

Enzyme immobilization is a technique that confines enzymes to a solid support material, which can enhance their stability and allow for their recovery and reuse over multiple reaction cycles. d-nb.infornlkwc.ac.in This is particularly advantageous in industrial processes as it can significantly reduce production costs. rnlkwc.ac.in Common methods for immobilization include adsorption, covalent bonding, entrapment, and cross-linking. d-nb.infodu.ac.in

For the production of difructose anhydrides, enzyme membrane bioreactors (EMRs) have been shown to be effective. nih.govresearchgate.net In an EMR system, the enzyme is retained by an ultrafiltration membrane, allowing for continuous processing while preventing enzyme loss. nih.govresearchgate.net This setup enables the recycling and reuse of the enzyme, leading to higher product concentrations. nih.gov While specific studies detailing the immobilization of LFTase for DFA IV production are emerging, the principles have been widely applied to similar enzymes. researchgate.netresearchgate.net For example, LFTase from A. ureafaciens K2032 has been noted for its high activity and stability, making it a good candidate for immobilization. researchgate.net Supports like natural polymers (e.g., alginate, chitosan) or inorganic materials can be used to create a stable biocatalyst for continuous DFA IV production. d-nb.info

Enzymology of Levan Fructotransferase Lftase

Purification and Biochemical Characterization of LFTase

The isolation and characterization of LFTase from various microbial sources have been a primary focus of research to understand its catalytic mechanism and properties.

The molecular weight of LFTase has been determined for enzymes purified from several bacterial species. These studies, employing techniques such as SDS-PAGE and gel filtration, have revealed variations in the enzyme's subunit structure. For instance, LFTase from Arthrobacter nicotinovorans GS-9 was found to be a monomer with a molecular weight of approximately 52 kDa as determined by SDS-PAGE and 48 kDa by gel filtration. tandfonline.com In contrast, the enzyme from Arthrobacter ureafaciens K2032 exists as a dimer in solution. nih.gov A recombinant LFTase from Microbacterium sp. AL-210 showed a molecular mass of about 54 kDa on SDS-PAGE. nih.gov

| Source Organism | Molecular Weight (kDa) | Subunit Structure | Method |

| Arthrobacter nicotinovorans GS-9 | 52 | Monomer | SDS-PAGE |

| Arthrobacter nicotinovorans GS-9 | 48 | Monomer | Gel Filtration |

| Arthrobacter ureafaciens K2032 | - | Dimer | - |

| Microbacterium sp. AL-210 | 54 | - | SDS-PAGE |

| Arthrobacter arilaitensis NJEM01 | 55 | - | - |

The catalytic activity of LFTase is significantly influenced by pH and temperature. The optimal conditions vary depending on the microbial source of the enzyme. The LFTase from Arthrobacter nicotinovorans GS-9 exhibits maximal activity at a pH of 6.0 and a temperature of 50°C. tandfonline.com This enzyme is stable in a pH range of 4.0 to 12.0 and retains over 90% of its activity up to 40°C. tandfonline.com For the enzyme from Arthrobacter ureafaciens K2032, the optimal conditions are a pH of approximately 5.8 and a temperature of 45°C. nih.gov A recombinant LFTase from Microbacterium sp. AL-210 has a broad optimal pH range of 5.0-8.0 and an optimal temperature of 40°C. nih.gov Another study on an enzyme from Arthrobacter sp. reported optimal activity at pH 5.5 and 60°C, with stability in the pH range of 3.5 to 8.0. asm.org

| Source Organism | Optimal pH | Optimal Temperature (°C) |

| Arthrobacter nicotinovorans GS-9 | 6.0 | 50 |

| Arthrobacter ureafaciens K2032 | ~5.8 | 45 |

| Microbacterium sp. AL-210 | 5.0 - 8.0 | 40 |

| Arthrobacter sp. | 5.5 | 60 |

| Arthrobacter arilaitensis NJEM01 | 6.5 | <45 |

The activity of LFTase can be influenced by the presence of metal ions, although they are not always required as cofactors. For instance, some levansucrases, enzymes involved in the synthesis of the LFTase substrate levan (B1592505), show significantly increased fructosylation activity in the presence of divalent metal ions like calcium, manganese, and zinc. nih.govjmb.or.kr Conversely, metal ions such as copper and mercury can inhibit the hydrolytic activity of these enzymes. nih.gov One study noted that LFTase activity was strongly inhibited by Hg2+ and Fe3+. mdpi.com Another investigation on a β-fructofuranosidase from Arthrobacter arilaitensis NJEM01 also documented the effects of various metal ions on its activity. acs.org

| Metal Ion | Effect on Levansucrase Fructosylation | Effect on Levansucrase Hydrolysis | Effect on LFTase Activity |

| Ca²⁺ | Increased activity | - | - |

| Mn²⁺ | Increased activity | - | - |

| Fe²⁺ | Increased activity | - | - |

| Co²⁺ | Increased activity | - | - |

| Ni²⁺ | Increased activity | - | - |

| Zn²⁺ | Increased activity | - | - |

| Cu²⁺ | - | Significant decrease | - |

| Hg²⁺ | - | Significant decrease | Strong inhibition |

| Fe³⁺ | - | - | Strong inhibition |

Optimal Reaction Conditions (pH, Temperature)

Molecular Biology of LFTase Gene Expression and Regulation

Advances in molecular biology have enabled the cloning, expression, and modification of LFTase genes to improve the efficiency of DFA IV production.

The genes encoding LFTase have been successfully cloned from various microorganisms and expressed in host organisms like Escherichia coli and Saccharomyces cerevisiae. researchgate.netnih.gov For example, the lft gene from Arthrobacter nicotinovorans GS-9, consisting of 1554 base pairs encoding a mature protein of 484 amino acids, was cloned and expressed in E. coli, resulting in a six-fold increase in enzyme activity compared to the original strain. nih.gov Similarly, the lftA gene from Arthrobacter ureafaciens K2032, encoding a protein of 521 amino acids, was cloned and overexpressed in E. coli. researchgate.net The LFTase from Microbacterium sp. AL-210 has also been overexpressed in E. coli. nih.gov This heterologous expression is a key strategy for large-scale production of the enzyme. researchgate.net Co-culturing recombinant yeast strains secreting levansucrase and LFTase has been demonstrated as a consolidated bioprocessing system for the direct production of DFA IV from sucrose (B13894). nih.gov

Protein engineering techniques are being explored to enhance the catalytic properties of LFTase for more efficient DFA IV production. By modifying the gene sequence, researchers aim to improve enzyme stability, activity, and substrate specificity. The elucidation of the catalytic mechanism, including the identification of key acidic residues at the active site, provides a basis for targeted mutations. nih.gov These strategies hold promise for developing LFTases with superior characteristics for industrial applications. researchgate.net

Gene Cloning and Heterologous Expression

Comparative Analysis with Other Fructotransferases (e.g., Inulin (B196767) Fructotransferases)

Levan Fructotransferase (LFTase) and Inulin Fructotransferase (IFTase) are both crucial enzymes involved in the metabolism of fructans, which are polymers of fructose (B13574). Despite both being classified as fructotransferases, they exhibit significant differences in their substrate specificity, reaction products, and catalytic mechanisms. Both enzymes belong to the Glycoside Hydrolase (GH) family 32, which encompasses a variety of enzymes that act on sucrose and fructans. acs.orgnih.gov However, their distinct evolutionary paths have resulted in unique functionalities.

The fundamental difference lies in their substrate preference. LFTase specifically acts on levan, a fructan characterized by β-2,6-glycosidic linkages. nih.govjmb.or.kr In contrast, IFTases catalyze reactions on inulin, a fructan composed of β-2,1-linked fructose units. nih.govjmb.or.kr This specificity is dictated by the three-dimensional structure of the enzyme's active site. Structural studies of LFTase from Arthrobacter ureafaciens reveal that its active site is uniquely shaped to accommodate a difructosaccharide from the levan chain at its -1 and -2 subsites. nih.gov This specific binding is facilitated by small side-chain amino acid residues within a loop region of the catalytic domain, a feature that is conserved among LFTases but distinct from other GH32 family enzymes. nih.govresearchgate.net

The reaction catalyzed by these enzymes is an intramolecular fructosyl transfer, which results in the formation of cyclic difructose dianhydrides (DFAs). nih.govresearchgate.net Because this reaction involves the elimination of the main fructan chain, these enzymes are systematically classified as lyases. wikipedia.orgexpasy.org The type of DFA produced is a direct consequence of the substrate's linkage. LFTase (EC 4.2.2.16) acts on the β-2,6 linkages of levan to produce di-β-D-fructofuranose 2,6′:6,2′-dianhydride, known as DFA IV. nih.govwikipedia.org Conversely, IFTases produce different isomers. DFA I-forming IFTase (EC 4.2.2.17) and DFA III-forming IFTase (EC 4.2.2.18) convert inulin into DFA I and DFA III, respectively. nih.govresearchgate.net

Research into various microbial sources has highlighted these differences. For instance, LFTase from Arthrobacter nicotinovorans GS-9 was found to produce DFA IV as its main product, with yields greater than 75%, alongside minor products like fructose and levanbiose. tandfonline.comtandfonline.com This enzyme acts on levan and levanoligosaccharides with a degree of polymerization of three or more. tandfonline.com Similarly, the LFTase from Arthrobacter ureafaciens also yields DFA IV as its primary product from levan. nih.gov This contrasts with the IFTase from Arthrobacter aurescens, which specifically produces DFA III from inulin. researchgate.net

While both LFTase and IFTase share a conserved structural fold typical of the GH32 family, the subtle yet critical differences in their active site architecture lead to their distinct substrate specificities and the production of unique DFA isomers. nih.gov

Interactive Data Tables

The following tables provide a comparative summary of LFTase and IFTase based on detailed research findings.

Table 1: General Comparison of LFTase and IFTase

Table 2: Detailed Research Findings on Fructotransferases from Different Microbial Sources

Advanced Analytical Methodologies for Dfa Iv

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of DFA IV, enabling its separation from other carbohydrates and matrix components, as well as its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of non-volatile compounds like DFA IV. When coupled with an Evaporative Light Scattering Detector (ELSD), which is suitable for detecting compounds that lack a UV chromophore, this method offers robust and sensitive analysis. The separation is typically achieved on amino-based columns in normal phase mode. shodexhplc.com The use of ELSD is particularly advantageous for analyzing complex mixtures, such as those found in pharmaceutical formulations. nih.gov

The principle of ELSD involves three steps: nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles. This detection method is mass-dependent, providing a more uniform response for different analytes compared to UV detection.

For the analysis of DFA IV, specific HPLC conditions are employed to achieve optimal separation from other sugars and potential impurities. A common approach involves using a mobile phase gradient of acetonitrile (B52724) and water on an amino-functionalized silica (B1680970) gel column. shodexhplc.com

Table 1: Typical HPLC-ELSD Parameters for DFA IV Analysis

| Parameter | Condition |

|---|---|

| Column | Amino-functionalized silica gel (e.g., NH2P-50 series) shodexhplc.com |

| Mobile Phase | Gradient of acetonitrile and water shodexhplc.com |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 30°C nih.gov |

| Injection Volume | 50 µL nih.gov |

| ELSD Nebulizer Temp. | 40°C nih.gov |

| ELSD Gas Flow Rate | 1.6 L/min (Nitrogen) nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of sugars like DFA IV, a derivatization step is necessary to convert them into more volatile forms. nih.govd-nb.info This process typically involves oximation followed by trimethylsilylation (TMS) to create TMS-oxime derivatives. acs.org

This derivatization process allows for the separation of different sugar isomers on a GC column and their subsequent identification by mass spectrometry. acs.org The fragmentation patterns observed in the mass spectra are characteristic of the specific sugar derivative, enabling unambiguous identification. GC-MS has been successfully used to identify DFAs in food products, suggesting their potential as markers for heat treatment or adulteration. researchgate.netdokumen.pubresearchgate.net

Table 2: GC-MS Parameters for DFA IV Derivative Analysis

| Parameter | Condition |

|---|---|

| Derivatization | Oximation followed by trimethylsilylation (TMS) acs.org |

| GC Column | Cross-linked 5% phenyl-dimethylsiloxane (e.g., HP-5) acs.org |

| Injection Mode | Split (e.g., 25:1) acs.org |

| Carrier Gas | Helium acs.org |

| Oven Program | Temperature gradient (e.g., 180°C to 310°C at 5°C/min) acs.org |

| MS Ionization | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrix Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly valuable for the analysis of DFA IV in complex matrices such as food supplements and biological samples, where trace-level detection is often required. researchgate.netnih.gov

LC-MS/MS allows for the selective detection of DFA IV even in the presence of a high background of other compounds. The use of electrospray ionization (ESI) is common for the analysis of polar molecules like sugars. nih.gov The technique has been employed to detect various DFAs in honey as markers of adulteration. mdpi.comeuropa.eu In clinical studies, LC-MS/MS has been used to measure mycotoxin levels in urine, demonstrating its utility in complex biological fluids. nih.gov

Table 3: LC-MS/MS Parameters for DFA IV Analysis in Complex Matrices

| Parameter | Condition |

|---|---|

| LC Column | Reversed-phase (e.g., C18) or HILIC |

| Mobile Phase | Gradient of aqueous and organic solvents (e.g., water/acetonitrile with additives) |

| Ionization Source | Electrospray Ionization (ESI) nih.gov |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ or [M+Na]⁺ for DFA IV |

| Product Ions | Specific fragments of DFA IV |

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of DFA IV and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including DFA IV. Both ¹H-NMR and ¹³C-NMR provide detailed information about the connectivity and stereochemistry of the atoms within the molecule. jst.go.jpresearchgate.net

¹H-NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C-NMR spectra provide information about the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY and HMBC, are often used to establish the complete structure of complex carbohydrates like DFAs. jst.go.jp The chemical shifts in the NMR spectra are highly sensitive to the specific linkages between the fructose (B13574) units, allowing for the differentiation between various DFA isomers. nih.gov

Table 4: Representative ¹³C-NMR Chemical Shifts for DFA IV

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| Anomeric Carbons | ~104.5 |

| Bridge Carbons | ~82.3 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key characteristic peaks in the FT-IR spectrum of DFA IV include a broad O-H stretching band around 3415 cm⁻¹, weak C-H stretching vibrations around 2901 cm⁻¹, and strong C-O stretching vibrations around 1047 cm⁻¹. hep.com.cn These peaks confirm the presence of hydroxyl and ether functional groups, which are characteristic of the carbohydrate structure. hep.com.cn The FT-IR spectrum can also be used to differentiate DFA IV from other sugars, such as L-fructose, due to significant shifts in the absorption peaks. hep.com.cn

Table 5: Characteristic FT-IR Absorption Bands for DFA IV

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| ~3415 | O-H stretching (broad) | hep.com.cn |

| ~2901 | C-H stretching (weak) | hep.com.cn |

| 1047 | C-O stretching | hep.com.cn |

Compound Name Table

| Compound Name |

|---|

| Difructose Anhydride (B1165640) IV (DFA IV) |

| Acetonitrile |

| L-fructose |

| Trimethylsilyl (TMS) |

| Helium |

| Nitrogen |

| Carbon Dioxide |

| Water |

| Zearalenone |

| α-zearalenol |

| β-zearalenol |

| Levan (B1592505) |

| Inulin (B196767) |

| Difructose Anhydride I |

| Difructose Anhydride III |

| Difructose Anhydride V |

| D-glucose |

| D-fructose |

| Maltose |

| Maltotriose |

| Pinitol |

| Disaccharides |

| Silybin |

| Isomaltose |

| Inulotriose |

| Melibiose |

| Arabinose |

| Lyxose |

| Rhamnose |

| Mannose |

| Galactose |

| Xylose |

| Fucose |

| Ribose |

| Cholesterol |

| Phosphatidylcholine |

| Acetic anhydride |

| Pyridine |

| 3,4,6-trimethylfructose |

| 3,4-dimethylfructose |

| 4-methylfructose |

| 4-methylglucose |

| 1,3,4-trimethylfructose |

Method Development for Trace Detection and Quantification in Complex Biological or Food Matrices

The detection and quantification of Difructose anhydride IV (DFA IV) at trace levels within complex sample matrices, such as food products and biological fluids, present significant analytical challenges. The structural complexity of these matrices, which contain a multitude of potentially interfering compounds like other sugars, proteins, and lipids, necessitates the development of highly selective and sensitive analytical methodologies. DFA IV is a disaccharide formed from two fructose units and can be found in certain food products, sometimes indicating specific processing methods or adulteration. csic.esvfu.cz Its accurate quantification is crucial for food authenticity studies and for understanding its metabolic fate in biological systems. csic.esnih.gov

Method development primarily focuses on robust sample preparation techniques coupled with advanced chromatographic and spectrometric analyses. The goal is to isolate DFA IV from the matrix, separate it from other isomers and related compounds, and detect it with high sensitivity and specificity.

Research Findings on Analytical Methodologies

Several chromatographic techniques have been pivotal in the analysis of difructose anhydrides. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are foundational methods, while their coupling with mass spectrometry (MS) provides the sensitivity required for trace-level detection. csic.esjst.go.jp

Gas Chromatography (GC): GC-based methods have been successfully employed to analyze the profile of DFA isomers in various food products. For instance, a GC-based analytical method was developed to assess the authenticity of caramels by examining the DFA fraction pattern in the chromatogram. csic.es This same approach has been applied to detect the adulteration of honey with commercial syrups and to differentiate between natural and sugar-roasted coffee. csic.es In a study on honey and sugar syrups, GC and GC-MS were used to determine the carbohydrate composition, where the presence of difructose anhydrides in syrups but not in natural honey was proposed as a marker for adulteration. vfu.cz Analysis by GC typically requires a derivatization step to convert the non-volatile sugars into volatile compounds suitable for gas-phase analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation and purification of DFAs from reaction mixtures and food extracts. jst.go.jp Research involving the synthesis of DFAs from monosaccharides utilized preparative HPLC with columns like ODS-100V and a refractive index (RI) detector to isolate and purify ten different DFA isomers, which were then structurally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. jst.go.jp This highlights HPLC's capability to resolve complex mixtures of closely related isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS): For trace detection in highly complex matrices, the coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is an exceptionally powerful tool. Although some studies focus on other isomers like DFA III as markers for honey adulteration with rice syrups or high-fructose corn syrup, the methodology is directly transferable to the analysis of DFA IV. mdpi.com LC-HRMS offers the advantage of simultaneously detecting various adulteration markers with high sensitivity and specificity, making it ideal for food authenticity and safety screening. mdpi.com

The selection of a method often depends on the specific requirements of the analysis, including the nature of the matrix, the required sensitivity, and the availability of instrumentation.

Interactive Data Tables

The following tables summarize the analytical methods and typical conditions used for the analysis of difructose anhydrides.

Table 1: Comparison of Developed Analytical Methods for Difructose Anhydrides

| Analytical Method | Matrix | Application/Purpose | Key Findings | Citations |

| Gas Chromatography (GC) | Caramel, Honey, Coffee | Authenticity assessment, Adulteration detection | DFA fraction patterns serve as a fingerprint to determine origin or detect adulteration with syrups. | csic.es |

| GC-Mass Spectrometry (GC-MS) | Honey, Syrups | Detection of adulteration markers | Identified difructose anhydrides in syrups that were absent in authentic honey samples. | vfu.cz |

| Preparative HPLC with RI detection | Synthesized Sugar Mixture | Isolation and purification of DFA isomers | Successfully isolated ten different DFA isomers for structural analysis by NMR. | jst.go.jp |

| LC-High Resolution MS (LC-HRMS) | Honey | Detection of sugar syrup adulteration | Method developed for DFA III is applicable for detecting trace levels of various DFAs as adulteration markers. | mdpi.com |

Table 2: Illustrative HPLC Parameters for DFA Separation

| Parameter | Specification | Purpose | Citations |

| Column | ODS-100V (4.6 mm × 25 cm) | Provides reverse-phase separation of polar carbohydrate isomers. | jst.go.jp |

| Mobile Phase | Distilled Water | Simple, isocratic elution for separating water-soluble sugars. | jst.go.jp |

| Flow Rate | 0.4 mL/min | Optimized for resolution of isomers on an analytical scale. | jst.go.jp |

| Detector | Refractive Index (RI) | Universal detector suitable for carbohydrates that lack a UV chromophore. | jst.go.jp |

| Temperature | 25°C | Controlled temperature ensures reproducible retention times. | jst.go.jp |

Metabolism and Biological Interactions of Difructose Anhydride Iv

Microbial Metabolism of DFA IV in Non-human Intestinal Environments

Degradation Pathways by Intestinal Microorganisms (e.g., in vitro rat models)

DFA IV is not digested by the enzymes present in the upper gastrointestinal tract of rats. researchgate.net Its unique structure allows it to reach the large intestine intact, where it becomes a substrate for microbial fermentation. researchgate.netresearchgate.net In vitro studies using rat cecal contents have demonstrated that the metabolism of DFA IV by intestinal microorganisms is a gradual process. researchgate.net The degradation of DFA IV in these environments is carried out by specific members of the gut microbiota. researchgate.netresearchgate.net While the precise enzymatic pathways are still under investigation, it is understood that certain bacteria possess the necessary enzymes to hydrolyze the glycosidic bonds of DFA IV. nih.gov For instance, research on the related compound DFA III has identified specific bacterial strains, such as Blautia producta (formerly Ruminococcus productus), isolated from rat intestines, that are capable of utilizing it. nih.gov This suggests that analogous microbial pathways likely exist for the degradation of DFA IV.

Production of Short-Chain Fatty Acids (Acetate, Butyrate (B1204436), Lactate)

The microbial fermentation of DFA IV in the large intestine leads to the production of short-chain fatty acids (SCFAs). researchgate.netresearchgate.net In studies involving rats fed a diet supplemented with DFA IV, a significant increase in the cecal concentrations of acetate (B1210297) and butyrate was observed. researchgate.net Specifically, the amount of acetate and butyrate increased by 1.6 and 3.2 times, respectively, compared to the control group. researchgate.net Additionally, the DFA IV diet led to a 1.5-fold increase in cecal lactate (B86563). researchgate.net These findings indicate that DFA IV is effectively converted into these key metabolites by the gut microbiota. researchgate.net The production of SCFAs, such as acetate, propionate, and butyrate, is a recognized outcome of the fermentation of indigestible saccharides. researchgate.netnih.gov This process contributes to a lower pH in the cecum and colon, which was also observed in rats fed DFA IV. researchgate.net

Impact on Non-human Gut Microbiota Composition and Activity

Dietary supplementation with DFA IV has been shown to modulate the composition and activity of the gut microbiota in non-human models. researchgate.net The increased production of lactate suggests that DFA IV stimulates the growth of lactic acid bacteria and bifidobacteria in the intestines of rats. researchgate.net Prolonged feeding of DFA IV (for 14 days or more) has been noted to upregulate Bifidobacterium spp., which are capable of metabolizing the compound. In general, prebiotics like DFA IV are known to promote the growth of beneficial bacteria while potentially decreasing the numbers of harmful bacteria in the host's gastrointestinal tract. researchgate.netnih.gov This shift in microbial populations can lead to a healthier intestinal environment. nih.gov

Mechanistic Investigations of Biological Activities (Non-human/In vitro)

Modulation of Intestinal Barrier Function (e.g., Tight Junction Permeability in in vitro or rat epithelial models)

In vitro studies have demonstrated that DFA IV can enhance intestinal barrier function. nih.govdntb.gov.ua In a model using small intestinal epithelial cells challenged with lipopolysaccharide (LPS), treatment with DFA IV resulted in an increase in transepithelial electrical resistance (TEER) and a decrease in the permeability of fluorescein (B123965) isothiocyanate-dextran (FD-4). nih.gov This indicates a strengthening of the intestinal barrier. Furthermore, research suggests that indigestible sugars like DFA IV can increase the permeability of the intercellular passage by affecting the epithelial tissue and opening the tight junctions in the jejunum, ileum, cecum, and colon of rats. mdpi.com This modulation of tight junctions is considered a key mechanism for some of its biological effects. mdpi.commdpi.com

Effects on Mineral Ion Transport and Absorption (e.g., Calcium, Magnesium, Zinc in rat intestinal models)

One of the most well-documented biological activities of DFA IV is its ability to enhance mineral absorption. researchgate.netnih.gov Studies in rats have shown that dietary DFA IV significantly increases the apparent absorption of calcium. researchgate.net This effect appears to be most prominent in the small intestine, particularly the jejunum and ileum. researchgate.net In vitro experiments using everted jejunal and ileal sacs from rats have confirmed that DFA IV directly promotes calcium absorption. researchgate.net The proposed mechanism involves the modulation of the paracellular pathway, which is the transport route between epithelial cells. mdpi.com By increasing the permeability of tight junctions, DFA IV facilitates the absorption of minerals like calcium, magnesium, and zinc through this paracellular route. mdpi.com Research has shown that both DFA III and DFA IV promote calcium absorption in the small intestine of rats to a similar extent. nih.gov The enhancement of mineral absorption is also linked to the production of SCFAs, which can increase the solubility of minerals in the colon.

Influence on Cellular Processes (e.g., Spermatozoa integrity and embryonic development in in vitro pig fertilization)

Difructose anhydride (B1165640) IV (DFA IV), a cyclic disaccharide produced from the natural polysaccharide levan (B1592505), has demonstrated significant positive effects on cellular processes in the context of in vitro fertilization (IVF) in pigs. jbr-pub.org.cnnih.gov Research indicates that its supplementation in IVF medium can enhance sperm integrity and subsequent embryonic development. jbr-pub.org.cn

Studies have shown that DFA IV helps maintain the structural and functional integrity of spermatozoa. jbr-pub.org.cn Specifically, the presence of 0.1% or 0.25% DFA IV in the incubation medium highly sustained the proportion of viable spermatozoa with intact acrosomes (69.8%-70.8%). jbr-pub.org.cnnih.govresearchgate.net This is crucial, as the acrosome contains enzymes essential for fertilization. Furthermore, DFA IV was found to mitigate oxidative stress, a known factor that can impair sperm function. nih.gov The addition of 0.1% to 0.5% DFA IV significantly decreased the levels of reactive oxygen species (ROS) during sperm incubation compared to controls. jbr-pub.org.cnresearchgate.net

The beneficial effects of DFA IV on sperm quality translate to improved fertilization outcomes and embryonic growth. When added during pig IVF procedures, DFA IV led to an increased fertilization rate. jbr-pub.org.cnnih.gov Notably, a 0.1% concentration of DFA IV resulted in a total fertilization rate of 94.2%, which was significantly higher than other tested concentrations. jbr-pub.org.cnresearchgate.nethep.com.cn Even with reduced IVF times and lower sperm counts, the addition of 0.1% to 0.5% DFA IV significantly boosted the fertilization rate. jbr-pub.org.cnnih.gov

Table 1: Effects of Difructose Anhydride IV on In Vitro Pig Fertilization

| Parameter | DFA IV Concentration | Observation | Source |

|---|---|---|---|

| Spermatozoa Integrity | |||

| Acrosomal Integrity | 0.1% or 0.25% | Highly sustained intact acrosomal or viable spermatozoa (69.8%-70.8%). | jbr-pub.org.cn, nih.gov, researchgate.net |

| Reactive Oxygen Species (ROS) | 0.1% - 0.5% | Significantly decreased ROS production during sperm incubation. | jbr-pub.org.cn, researchgate.net |

| Fertilization Rate | |||

| Total Fertilization | 0.1% | Significantly higher rate (94.2%) compared to other concentrations (71.8%-86.7%). | jbr-pub.org.cn, researchgate.net, hep.com.cn |

| Reduced IVF Time/Sperm Count | 0.1% - 0.5% | Significantly increased fertilization rate. | jbr-pub.org.cn, nih.gov |

| Embryonic Development | |||

| Cleavage Rate | 0.1% | Significantly higher rate of cleaved oocytes (80.0%). | nih.gov |

| Blastocyst Formation | 0.1% | Increased blastocyst formation rate (36.8%). | nih.gov |

Prebiotic Effects and Associated Mechanisms (e.g., Bifidogenic activity in in vitro models)

Difructose anhydride IV is recognized for its prebiotic properties, primarily because it is a non-digestible oligosaccharide. researchgate.nethep.com.cn Unlike simple sugars, DFA IV is not broken down by digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact. tandfonline.com In the large intestine, it serves as a substrate for beneficial gut microbiota.

The primary mechanism of its prebiotic action is the selective stimulation of the growth and activity of beneficial bacteria, particularly Bifidobacterium species. mdpi.comcsic.es This is known as bifidogenic activity. In vitro studies have demonstrated that DFAs promote the growth of bifidobacteria. mdpi.comcsic.es The fermentation of DFA IV by these gut microbes leads to the production of short-chain fatty acids (SCFAs), which have various health benefits. The increase in beneficial bacteria like Bifidobacterium can also inhibit the proliferation of undesirable bacteria such as Clostridium perfringens or Escherichia coli. mdpi.com This modulation of the gut microbial ecosystem is a key aspect of its prebiotic effect. nih.gov

Comparative Analysis of DFA IV Biological Effects with Other Oligosaccharides

The biological effects of Difructose Anhydride IV can be better understood when compared with other oligosaccharides, such as DFA III and fructooligosaccharides (FOS).

Both DFA IV and DFA III, another isomer, have been shown to enhance mineral absorption. mdpi.com In vitro studies on rat intestinal epithelium demonstrated that both DFA III and DFA IV promote the net absorption of calcium in the small and large intestine by affecting the tight junctions between epithelial cells. mdpi.comcsic.es However, some research suggests DFA III may have a broader efficacy in mineral uptake across the gut.

When compared to Fructooligosaccharides (FOS), a well-known class of prebiotics, DFA IV shares the fundamental properties of being non-digestible and acting as a soluble dietary fiber. mdpi.comcsic.es Both FOS and DFAs exert a bifidogenic effect in the colon, promoting the growth of beneficial bacteria. mdpi.comcsic.es However, certain properties, like the enhancement of mineral absorption, are more characteristic of specific DFAs and have not been as prominently observed with FOS. mdpi.com While FOS are linear oligosaccharides, DFA IV is a cyclic disaccharide, a structural difference that may influence their specific interactions and fermentation patterns within the gut. researchgate.netmdpi.com Other oligosaccharides like raffinose (B1225341) have also been studied for their effects on gut fermentation and calcium absorption. scispace.com Comparative studies on various prebiotics like FOS, resistant maltodextrin (B1146171) (RMD), and maltooligosaccharides (MOS) show differences in their digestibility and the specific bacterial species they promote, highlighting the unique properties of each type of oligosaccharide. nih.gov

Table 2: Comparative Biological Effects of DFA IV and Other Oligosaccharides

| Oligosaccharide | Type | Key Biological Effects | Source |

|---|---|---|---|

| Difructose Anhydride IV (DFA IV) | Cyclic Disaccharide | Enhances calcium absorption in the large intestine; Prebiotic (bifidogenic) effect; Improves spermatozoa integrity and embryonic development (in pig IVF). | , mdpi.com, jst.go.jp |

| Difructose Anhydride III (DFA III) | Cyclic Disaccharide | Enhances absorption of calcium, magnesium, and zinc; Prebiotic effect; Promotes growth of Ruminococcus. | mdpi.com, csic.es, mdpi.com |

| Fructooligosaccharides (FOS) | Linear Oligosaccharide | Prebiotic (bifidogenic) effect; Behaves as soluble dietary fiber; May improve mineral absorption associated with SCFA production. | mdpi.com, csic.es, mdpi.com |

| Raffinose | Trisaccharide | Enhances gut fermentation and may impact calcium absorption; studied for effects on immunity and allergy. | scispace.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetic acid |

| Butyric acid |

| Calcium |

| Clostridium perfringens |

| Difructose anhydride I |

| Difructose anhydride III |

| Difructose Anhydride IV |

| Escherichia coli |

| Fructooligosaccharides (FOS) |

| Fructose (B13574) |

| Glucose |

| Heparin |

| Inulin (B196767) |

| Lactic acid |

| Lactose |

| Levan |

| Magnesium |

| Maltooligosaccharides (MOS) |

| Mannitol |

| Melibiose |

| Propionate |

| Raffinose |

| Resistant maltodextrin (RMD) |

| Ruminococcus |

| Sorbitol |

| Sterigmatocystin |

| Succinic acid |

| Sucrose (B13894) |

| Tannic acid |

Derivatives and Chemical Modifications of Difructose Anhydride Iv

Synthesis of DFA IV Derivatives for Research Purposes

The primary method for producing DFA IV is through the enzymatic conversion of levan (B1592505), a fructan polymer, using levan fructotransferase (LFTase). hep.com.cn This biotechnological approach is favored over chemical synthesis, which often suffers from low selectivity and difficulties in product purification. hep.com.cn For research purposes, modifications of this enzymatic process and the subsequent chemical derivatization of DFA IV are key to creating a library of compounds for further study.

The synthesis of DFA IV derivatives often begins with the production of levan itself, typically from sucrose (B13894) using the enzyme levansucrase. hep.com.cn Once levan is obtained, LFTase is introduced to catalyze the intramolecular transfructosylation, which cleaves the β-2,6 linkages in levan to form the cyclic DFA IV structure.

Researchers have explored various microbial sources for LFTase, such as Arthrobacter ureafaciens, to optimize the yield and efficiency of DFA IV production. nih.gov Furthermore, recombinant DNA technology has been employed to express LFTase genes in host organisms like E. coli, allowing for the large-scale production of the enzyme and, consequently, DFA IV. nih.gov This availability of the parent compound is crucial for the subsequent synthesis of its derivatives.

Chemical modifications of the hydroxyl groups on the DFA IV molecule are a primary strategy for creating derivatives. Standard carbohydrate chemistry techniques can be applied, such as:

Methylation: Treatment with reagents like methyl iodide and silver oxide can be used to methylate the hydroxyl groups. This was a technique used to elucidate the structure of other difructose anhydrides. nist.gov

Acetylation: The hydroxyl groups can be acetylated, a common method for protecting groups in chemical synthesis or for studying the impact of steric hindrance on biological activity.

Tritylation: The use of trityl chloride allows for the selective protection of primary alcohol groups, which can then be further modified. nist.gov

These derivatization strategies allow for a systematic investigation into how modifying specific functional groups on the DFA IV molecule affects its physical and biological properties.

Structure-Activity Relationship Studies of Modified DFA IV Forms

The biological activities of DFA IV and its derivatives are intrinsically linked to their three-dimensional structures. Structure-activity relationship (SAR) studies aim to understand how specific chemical features of these molecules influence their interactions with biological systems.

DFA IV is a cyclic disaccharide with a relatively rigid structure due to the two reciprocal glycosidic linkages between the fructose (B13574) units. This rigidity is a key determinant of its biological function. Modifications to the hydroxyl groups can alter the molecule's polarity, solubility, and ability to form hydrogen bonds, which in turn affects its biological activity.

For instance, the immunomodulatory properties of β-2,6 fructans and their derivatives like DFA IV have been a subject of interest. mdpi.com Both levan and DFA IV have been shown to increase the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). mdpi.com SAR studies in this area would involve comparing the NO-inducing capacity of various DFA IV derivatives. By systematically altering the structure, for example, by methylating or acetylating specific hydroxyl groups, researchers can identify which parts of the molecule are essential for this immune-stimulating effect.

Another significant biological effect of DFA IV is its ability to enhance mineral absorption, particularly calcium. nih.govresearchgate.net It is believed that DFA IV influences the tight junctions in the intestinal epithelium, thereby increasing paracellular transport. cambridge.org SAR studies in this context would involve evaluating how different derivatives of DFA IV affect intestinal permeability and calcium uptake. It is hypothesized that the specific spatial arrangement of the hydroxyl groups is crucial for this interaction.

The following table summarizes the hypothetical impact of certain modifications on the known biological activities of DFA IV, based on general principles of medicinal chemistry and carbohydrate science.

| Modification | Potential Impact on Structure | Hypothesized Effect on Biological Activity |

| Methylation of hydroxyl groups | Increased lipophilicity, reduced hydrogen bonding capability. | May decrease water solubility and potentially alter interaction with cell surface receptors, possibly reducing effects on mineral absorption. |

| Acetylation of hydroxyl groups | Increased steric bulk, masking of hydroxyl groups. | Could inhibit binding to enzymes or receptors, potentially diminishing immunomodulatory and mineral absorption activities. |

| Introduction of charged groups (e.g., sulfation, phosphorylation) | Increased water solubility, introduction of negative charge. | May enhance interactions with positively charged residues on proteins, potentially modulating immunomodulatory effects. |

| Glycosylation | Increased molecular size and complexity. | Could alter bioavailability and metabolic fate, potentially leading to new biological activities. |

Development of Novel Analogs with Enhanced or Targeted Biological Activities

The insights gained from SAR studies are instrumental in the rational design of novel DFA IV analogs with enhanced or more targeted biological activities. The goal is to create molecules that are more potent, have better bioavailability, or exhibit novel therapeutic effects.

One area of focus is the enhancement of the prebiotic and gut health-promoting properties of DFA IV. mdpi.comsmolecule.com While DFA IV is known to be utilized by intestinal microorganisms, designing analogs that are more selectively fermented by beneficial bacteria like Bifidobacterium and Lactobacillus could lead to more potent prebiotic effects. nih.gov This could involve creating derivatives that are more resistant to digestion in the upper gastrointestinal tract but are readily metabolized by specific probiotic species.

Another avenue of development is the improvement of its immunomodulatory properties. mdpi.com By creating analogs that have a higher affinity for specific immune receptors, such as Toll-like receptors (TLRs), it may be possible to develop potent and specific immune-enhancing agents. mdpi.com For example, if a particular hydroxyl group is found to be critical for binding to a TLR, analogs could be synthesized that optimize this interaction.

The development of DFA IV analogs for enhanced mineral absorption is also a promising research direction. nih.govresearchgate.netresearchgate.net By fine-tuning the structure to maximize its effect on intestinal tight junctions, it may be possible to create a highly effective supplement for improving calcium and iron uptake. researchgate.net This could have significant implications for addressing mineral deficiencies.

Furthermore, the unique spiroketal structure of difructose anhydrides makes them interesting scaffolds for the development of new chemical entities in drug discovery. csic.es The rigid, three-dimensional nature of the DFA IV core can be used as a starting point for the synthesis of compounds targeting a wide range of biological targets.

The table below outlines potential novel analogs and their targeted biological activities.

| Novel Analog Type | Design Strategy | Targeted Biological Activity | Potential Application |

| Selectively Fermentable DFA IV Analog | Modification to resist upper GI digestion and be a preferred substrate for specific gut bacteria. | Enhanced prebiotic effect. | Functional food ingredient for gut health. |

| Immuno-Potentiating DFA IV Analog | Structural modifications to increase affinity for immune receptors (e.g., TLRs). | Potent and targeted immunomodulation. | Adjuvant in vaccines or as an immunotherapeutic agent. |

| Mineral Absorption-Enhancing Analog | Optimization of structure to maximize impact on intestinal paracellular permeability. | Superior enhancement of calcium and iron absorption. | Dietary supplement for osteoporosis or anemia. |

| DFA IV-Drug Conjugates | Covalent linkage of DFA IV to an existing drug molecule. | Improved solubility, stability, or targeted delivery of the drug. | Drug delivery systems. |

Biotechnological and Industrial Applications of Dfa Iv Excluding Human Clinical/dosage

Application as a Functional Sweetener in Food Science Research

DFA IV is considered a potential functional sweetener due to its favorable characteristics for food formulation. nih.gov It is a low-calorie sugar substitute that is colorless, odorless, and does not produce a cooling effect in the mouth. nih.govresearchgate.net Notably, DFA IV does not caramelize, a property that distinguishes it from many other sugars and makes it suitable for a wide range of food processing applications where color stability is crucial. nih.govresearchgate.net

With approximately half the sweetness of sucrose (B13894), DFA IV can be used to reduce the caloric content of food products while maintaining a desirable level of sweetness. nih.govresearchgate.net Its production is primarily enzymatic, converting sucrose into DFA IV via levan (B1592505), a process that has been optimized for industrial-scale yields. nih.gov

Table 1: Properties of DFA IV Relevant to Food Formulation

| Property | Description |

| Sweetness | Approximately 50% that of sucrose. nih.govresearchgate.net |

| Caloric Value | Low-calorie. researchgate.netnih.gov |

| Appearance | Colorless and odorless. nih.govresearchgate.net |

| Sensory Profile | No cooling effect. nih.govresearchgate.net |

| Thermal Stability | Does not undergo caramelization. nih.govresearchgate.net |

| Production | Enzymatic conversion from sucrose via levan. nih.gov |

This table summarizes the key properties of Difructose Anhydride (B1165640) IV that are advantageous in food science research and product formulation.

Role in Animal Nutrition Research

Research in animal nutrition has highlighted the potential benefits of DFA IV and related difructose anhydrides in livestock.

In dairy cows, studies have investigated the effects of difructose anhydrides on calcium absorption around parturition, a critical period for calcium homeostasis. koreascience.krnih.gov Research on similar compounds like DFA III has shown a potential to positively influence serum calcium levels and ruminal contraction, which are linked to feed intake. koreascience.krnih.gov While direct and extensive research on DFA IV in dairy cows is still emerging, in vitro studies on rat intestinal epithelium have demonstrated that DFA IV can enhance the net absorption of calcium. koreascience.kr This effect is attributed to the compound's ability to affect the tight junctions of epithelial tissue. koreascience.krcsic.es

In fowl, dietary supplementation with DFA IV has been shown to improve growth performance, as well as the relative weight of breast muscle and liver. researchgate.net Furthermore, it has been observed to increase the digestibility and blood concentrations of calcium and iron. researchgate.net These effects are linked to the increased expression of genes related to growth, muscle development, and the absorption of these key minerals in the intestine. researchgate.net The use of DFA-containing products in fowl feed has also been associated with protection against digestive tract infections. csic.es

Table 2: Research Findings on DFA IV in Animal Nutrition

| Animal Model | Research Focus | Key Findings |

| Dairy Cows (related compounds) | Calcium absorption post-parturition | Potential to improve serum calcium and ruminal contraction. koreascience.krnih.gov |

| Rats (in vitro) | Calcium absorption mechanism | Enhances net calcium absorption by affecting intestinal epithelial tight junctions. koreascience.kr |

| Broiler Chickens | Growth and mineral absorption | Improved growth performance, breast muscle and liver weight, and increased digestibility of calcium and iron. researchgate.net |

| Fowl | Gut health | Protection against digestive tract infections. csic.es |

This table presents a summary of research findings regarding the effects of Difructose Anhydride IV and related compounds in various animal models, focusing on calcium absorption and gut health.

Use in in vitro Assisted Reproductive Technologies

DFA IV has shown promise in the field of assisted reproductive technologies (ART), specifically in the context of in vitro fertilization (IVF) in pigs. nih.govjbr-pub.org.cn Sugars are a vital component of sperm extenders, providing energy and maintaining osmotic pressure. nih.gov Research has explored the application of DFA IV as a novel sugar supplement during the IVF process. researchgate.netnih.gov

Studies have demonstrated that the addition of DFA IV to the IVF medium can improve fertilization rates and subsequent embryonic development in pigs. nih.govjbr-pub.org.cn Specifically, concentrations of 0.1% to 0.5% DFA IV were found to significantly increase the fertilization rate. jbr-pub.org.cn Furthermore, the presence of 0.1% DFA IV during fertilization led to higher rates of blastocyst formation. nih.govjbr-pub.org.cn

The beneficial effects of DFA IV in this context are linked to its ability to sustain the acrosomal integrity of spermatozoa and to decrease the levels of reactive oxygen species (ROS) during sperm incubation. researchgate.netjbr-pub.org.cn

Table 3: Effects of DFA IV on Porcine In Vitro Fertilization

| Parameter | Effect of DFA IV Supplementation |

| Sperm Acrosomal Integrity | Highly sustained at 0.1% or 0.25% DFA IV. nih.govjbr-pub.org.cn |

| Reactive Oxygen Species (ROS) | Decreased production during sperm incubation. jbr-pub.org.cn |

| Fertilization Rate | Significantly increased with 0.1% to 0.5% DFA IV. jbr-pub.org.cn |

| Blastocyst Formation | Increased when oocytes were fertilized in the presence of 0.1% DFA IV. nih.govjbr-pub.org.cn |

This table details the observed effects of supplementing in vitro fertilization medium with Difructose Anhydride IV on various parameters of porcine sperm and embryo development.

Development of DFA IV as a Marker for Food Authenticity and Quality Control

Difructose anhydrides, including DFA IV, are formed during the caramelization process, which involves the heating of sugars. researchgate.netnih.gov Consequently, their presence can be indicative of heat treatment in sugar-rich food products. researchgate.net This characteristic has led to the exploration of DFAs as chemical markers for food authenticity and quality control. nih.gov

Analytical methods, such as gas chromatography, can be used to detect the presence of DFAs in food products. nih.gov This has been applied to assess the authenticity of honey, where the presence of DFAs can suggest adulteration with commercial syrups that have been subjected to heat. nih.govwww.gov.uk However, the natural occurrence of DFAs in some honeys is not yet fully understood, which makes it a less definitive marker on its own. globalhoney.org The detection of DFAs is often considered a flag for further investigation rather than conclusive evidence of adulteration. www.gov.ukglobalhoney.org

The pattern of DFA isomers can also be used to differentiate between food products, such as natural coffee and "torrefacto" coffee, which involves roasting with sugar. nih.gov

Table 4: Application of DFA IV in Food Authenticity

| Food Product | Application of DFA IV Detection | Method |

| Honey | Detection of potential adulteration with commercial syrups. nih.govwww.gov.uk | Gas Chromatography (GC) nih.gov |

| Coffee | Differentiation between natural and "torrefacto" roasted coffee. nih.gov | Gas Chromatography (GC) nih.gov |

| Caramels | Assessment of authenticity and origin. nih.gov | Gas Chromatography (GC) nih.gov |

This table outlines the use of Difructose Anhydride IV and other difructose anhydrides as markers for authenticity and quality control in various food products.

Future Directions and Emerging Research Avenues

Discovery and Engineering of Novel Fructotransferases for DFA IV Production

The enzymatic production of DFA IV from levan (B1592505) is catalyzed by levan fructotransferase (LFTase). researchgate.net Future research is intensely focused on the discovery and engineering of novel LFTases to improve the efficiency and cost-effectiveness of DFA IV synthesis.

Current research has successfully cloned and overexpressed LFTase genes from various microorganisms, such as Arthrobacter ureafaciens, in hosts like Escherichia coli to achieve higher yields of the enzyme. scilit.com However, the quest for enzymes with superior characteristics continues. The screening of diverse microbial environments for novel LFTases with enhanced thermostability, higher catalytic activity, and improved substrate specificity is a key research direction. researchgate.net

Enzyme engineering, including site-directed mutagenesis and directed evolution, presents a powerful tool to tailor LFTases for industrial applications. nih.gov By modifying the amino acid sequence of existing enzymes, researchers aim to create variants with improved performance under industrial process conditions. nih.gov For instance, enhancing the thermostability of LFTase would allow for higher reaction temperatures, which can increase reaction rates and reduce the risk of microbial contamination. researchgate.net

A comparative analysis of LFTases from different microbial sources reveals variations in their properties, which can be exploited for enzyme improvement. researchgate.net

| Microorganism | Enzyme | Optimal pH | Optimal Temperature (°C) | Key Characteristics |

|---|---|---|---|---|

| Arthrobacter ureafaciens K2032 | Levan fructotransferase (LFTase) | Data not available | Data not available | Novel LFTase successfully cloned and overexpressed in E. coli for DFA IV production. scilit.com |

| Arthrobacter nicotinovorans GS-9 | Levan fructotransferase (LFTase) | Data not available | Data not available | Used in studies demonstrating DFA IV's effect on calcium absorption in rats. nih.gov |

| Peanarthrobacter ureafaciens | Levan fructotransferase (LFTase) | Data not available | Data not available | The enzyme is a monomeric protein with a five-bladed β-propeller structure. jst.go.jpnih.gov |

Elucidation of Unexplored Metabolic Pathways and Biological Roles in Diverse Organisms

While the prebiotic effects of DFA IV and its role in enhancing calcium absorption are recognized, the full spectrum of its metabolic pathways and biological roles remains to be elucidated. nih.gov Future research will delve deeper into how DFA IV is metabolized by gut microbiota and its subsequent impact on host physiology.